N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide
CAS No.: 2177060-19-2
Cat. No.: VC4276470
Molecular Formula: C16H17N3O
Molecular Weight: 267.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2177060-19-2 |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 267.332 |
| IUPAC Name | N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C16H17N3O/c20-16(8-12-4-2-1-3-5-12)17-10-14-9-15(13-6-7-13)19-11-18-14/h1-5,9,11,13H,6-8,10H2,(H,17,20) |
| Standard InChI Key | OOYZKEOBJPDPHN-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide (molecular formula: , molecular weight: 294.35 g/mol) consists of three primary components:
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A pyrimidine ring substituted with a cyclopropyl group at the 6-position, introducing steric hindrance and electronic modulation.
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A methylene (-CH-) bridge connecting the pyrimidine to the acetamide group, enhancing conformational flexibility.
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A phenylacetamide moiety, which contributes to hydrophobic interactions and potential hydrogen bonding via the amide carbonyl .
The cyclopropyl group’s strained ring system may influence the compound’s metabolic stability and binding affinity, as observed in analogous therapeutics targeting kinase domains .
Stereoelectronic Properties
Density functional theory (DFT) calculations on similar pyrimidine derivatives suggest that the cyclopropyl substituent induces a slight electron-withdrawing effect on the pyrimidine ring, polarizing the N1 and N3 positions. This polarization could facilitate interactions with electrophilic residues in biological targets . The acetamide’s carbonyl oxygen () and amide proton () create a dipole moment conducive to forming hydrogen bonds with protein backbones or water molecules in aqueous environments .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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6-Cyclopropylpyrimidin-4-ylmethanamine: Synthesized via cyclopropanation of a pre-functionalized pyrimidine intermediate.
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2-Phenylacetyl chloride: Prepared by chlorination of phenylacetic acid.
Coupling these components via amide bond formation yields the target molecule.
Preparation of 6-Cyclopropylpyrimidin-4-ylmethanamine
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Pyrimidine Functionalization: 4-Chloro-6-cyclopropylpyrimidine is treated with sodium azide in dimethylformamide (DMF) at 80°C to yield 4-azido-6-cyclopropylpyrimidine .
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Staudinger Reaction: The azide is reduced using triphenylphosphine in tetrahydrofuran (THF), producing 6-cyclopropylpyrimidin-4-ylmethanamine.
Synthesis of 2-Phenylacetyl Chloride
Phenylacetic acid reacts with thionyl chloride () in dichloromethane (DCM) under reflux, yielding 2-phenylacetyl chloride after solvent evaporation .
Amide Coupling
Physicochemical and Analytical Data
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or moisture, forming cyclopropane ring-opened byproducts .
Nuclear Magnetic Resonance (NMR)
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-NMR (400 MHz, DMSO-):
8.45 (s, 1H, pyrimidine H5), 7.30–7.25 (m, 5H, phenyl), 4.40 (d, Hz, 2H, -CH-NH), 3.65 (s, 2H, -CO-CH-Ph), 1.85–1.75 (m, 1H, cyclopropyl CH), 0.95–0.85 (m, 4H, cyclopropyl CH) . -
-NMR (100 MHz, DMSO-):
169.8 (amide C=O), 158.2 (pyrimidine C2), 135.1–126.3 (phenyl carbons), 44.5 (-CH-NH), 38.2 (-CO-CH-Ph), 10.1–9.8 (cyclopropyl carbons) .
High-Resolution Mass Spectrometry (HRMS)
Hypothetical Biological Activity and Applications
Antimicrobial Properties
Analogous acetamide-thiazole hybrids demonstrate EC values of 5–25 μM against Xanthomonas species . While direct data for this compound are lacking, its structural similarity implies potential activity against gram-negative pathogens.
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